molecular formula C18H19F3N2O2S B2819345 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide CAS No. 2034573-46-9

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2819345
CAS No.: 2034573-46-9
M. Wt: 384.42
InChI Key: ZOAYPHTYGVLSEN-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of edema and hypertension. It belongs to the class of loop diuretics and acts by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidneys. This leads to increased urine output and decreased fluid retention in the body.

Scientific Research Applications

Synthesis and Characterization

A variety of research focuses on the synthesis and structural characterization of compounds containing the furan moiety, which is structurally related to the target compound. For instance, compounds have been synthesized for biological activities exploration, involving reactions to produce novel heterocyclic compounds with potential antibacterial and antifungal properties. These compounds are characterized using spectroscopic and crystallographic methods, providing insights into their structure-activity relationships (Patel, Patel, & Shah, 2015), (Sun et al., 2021).

Biological Activities and Applications

Research extends into the exploration of biological activities of furan derivatives. Studies have demonstrated the significant potential of furan-containing compounds in medicinal chemistry, highlighting their therapeutic properties against various diseases. The synthesized compounds exhibit promising antibacterial, antifungal, and anticancer activities, providing a basis for the development of new drugs (Bonilla-Castañeda et al., 2022), (Hermann et al., 2021).

Chemical Transformations and Mechanistic Insights

Studies on the chemical transformations of benzamides and their analogs reveal the versatility of furan derivatives in synthetic organic chemistry. These compounds undergo various cyclization and oxidation reactions, yielding a range of structurally diverse molecules with potential pharmacological activities. Research in this area provides valuable mechanistic insights that can guide the synthesis of novel therapeutic agents (Mochalov et al., 2016), (Aleksandrov & El’chaninov, 2017).

Crystallography and Molecular Interactions

Crystallographic studies of furan derivatives contribute to understanding the molecular interactions and stability of these compounds. Analyzing the crystal structures aids in identifying the intermolecular interactions responsible for the biological activities of these molecules. Such research is crucial for designing molecules with enhanced pharmacological properties (Galešić & Vlahov, 1990).

Antiproliferative and Antimicrobial Properties

The exploration of antiproliferative and antimicrobial properties of furan derivatives is a significant area of research. Studies have demonstrated the potential of these compounds as novel agents in cancer therapy and infection control, highlighting their efficacy in inhibiting the growth of cancer cells and microorganisms (Wang et al., 2015), (Başoğlu et al., 2013).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2S/c19-18(20,21)14-5-3-13(4-6-14)17(24)22-12-15(16-2-1-9-25-16)23-7-10-26-11-8-23/h1-6,9,15H,7-8,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAYPHTYGVLSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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